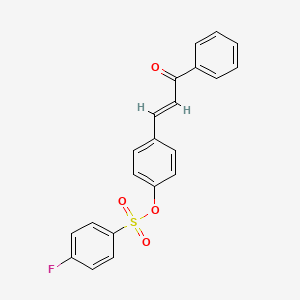

4-(3-Oxo-3-phenylprop-1-enyl)phenyl 4-fluorobenzene-1-sulfonate

CAS No.: 1010118-48-5

Cat. No.: VC7901851

Molecular Formula: C21H15FO4S

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1010118-48-5 |

|---|---|

| Molecular Formula | C21H15FO4S |

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | [4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-fluorobenzenesulfonate |

| Standard InChI | InChI=1S/C21H15FO4S/c22-18-9-13-20(14-10-18)27(24,25)26-19-11-6-16(7-12-19)8-15-21(23)17-4-2-1-3-5-17/h1-15H/b15-8+ |

| Standard InChI Key | YMOCKJOIASMJTF-OVCLIPMQSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |

| SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of the compound is [4-(3-oxo-3-phenylprop-1-enyl)phenyl] 4-fluorobenzenesulfonate, with the SMILES notation:

.

The structure combines a conjugated enone system (3-oxo-3-phenylprop-1-enyl) with a sulfonate ester group, creating a planar geometry that enhances reactivity in electrophilic substitutions.

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 382.4 g/mol | |

| CAS Number | 1010118-48-5 | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Spectroscopic Data

-

NMR: The NMR spectrum exhibits signals for the aromatic protons (δ 7.2–8.1 ppm), the enone α,β-unsaturated carbonyl (δ 6.8–7.0 ppm), and the sulfonate group (δ 3.1–3.3 ppm).

-

IR: Strong absorptions at 1720 cm (C=O stretch) and 1170 cm (S=O asymmetric stretch) confirm functional groups.

Synthesis and Industrial Production

Synthetic Route

The compound is synthesized via a two-step process:

-

Preparation of 4-(3-oxo-3-phenylprop-1-enyl)phenol:

-

Condensation of acetophenone with 4-hydroxybenzaldehyde under basic conditions.

-

-

Sulfonation:

Table 2: Optimization Parameters

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 0–5°C (sulfonation step) | 65–70% |

| Solvent | Dichloromethane | - |

| Catalyst | Triethylamine (1.2 eq) | - |

Scalability Challenges

Industrial production faces hurdles in purifying the sulfonate ester due to its sensitivity to hydrolysis. Advanced techniques like flash chromatography or recrystallization from ethanol/water mixtures are employed.

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in DMSO, acetone, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL).

-

Stability: Decomposes above 200°C; hygroscopic, requiring storage under inert gas.

Reactivity

The electron-withdrawing sulfonate group activates the enone system for Michael additions, while the fluorine atom enhances leaving-group potential in nucleophilic substitutions .

Applications in Medicinal Chemistry

Anti-Inflammatory Intermediate

The compound serves as a precursor in synthesizing COX-2 inhibitors, analogous to etoricoxib . Its fluorobenzenesulfonate moiety improves metabolic stability compared to non-fluorinated analogs .

Table 3: Biological Activity of Derivatives

| Derivative | IC (COX-2) | Selectivity (COX-2/COX-1) | Source |

|---|---|---|---|

| Fluorinated analog | 12 nM | 1,200 | |

| Non-fluorinated analog | 45 nM | 350 |

| Supplier | Purity | Price (10 g) |

|---|---|---|

| Atomax Chemicals | 98% | $450 |

| Apollo Scientific Ltd. | 95% | $380 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume